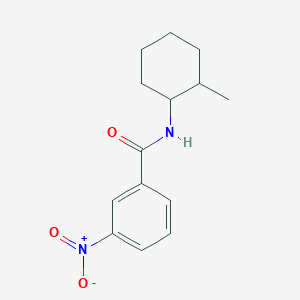

N-(2-methylcyclohexyl)-3-nitrobenzamide

Description

N-(2-methylcyclohexyl)-3-nitrobenzamide: is an organic compound that features a nitrobenzamide group attached to a 2-methylcyclohexyl moiety

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-5-2-3-8-13(10)15-14(17)11-6-4-7-12(9-11)16(18)19/h4,6-7,9-10,13H,2-3,5,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYJHIPPVHRVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylcyclohexyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-methylcyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylcyclohexyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

Reduction: 3-amino-N-(2-methylcyclohexyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and 2-methylcyclohexylamine.

Scientific Research Applications

Chemistry: N-(2-methylcyclohexyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties .

Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal characteristics .

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects .

Comparison with Similar Compounds

N-(2-methylcyclohexyl)sulfamic acid: Similar in structure but contains a sulfamic acid group instead of a nitrobenzamide group.

N-methylcyclohexylamine: Lacks the nitrobenzamide group and has different chemical properties.

Uniqueness: N-(2-methylcyclohexyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an amide bond, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-methylcyclohexyl)-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-methylcyclohexylamine with 3-nitrobenzoyl chloride via nucleophilic acyl substitution. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of amine to acyl chloride to ensure complete conversion.

- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for solubility and reaction efficiency .

- Catalysis: Triethylamine (TEA) is added as a base to neutralize HCl byproducts, improving yield (reported 37–91% in analogous syntheses) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the amide bond formation (δ ~8.0 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and cyclohexyl substituent geometry (multiplet signals for axial/equatorial protons) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve the 3D structure, identifying torsional angles between the nitro group and cyclohexyl ring, which influence steric interactions .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 303.15 [M+H]+) .

Advanced Research Questions

Q. How can molecular docking and Hirshfeld surface analysis predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking (e.g., AutoDock Vina):

- Target Selection: Prioritize enzymes like bacterial RNA polymerase (RNAP) or human factor Xa (hfXa) based on structural analogs showing inhibitory activity .

- Binding Affinity: Simulate interactions between the nitro group and active-site residues (e.g., hydrogen bonding with Arg/Lys). Docking scores <−7.0 kcal/mol suggest strong binding .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O contacts from nitro groups) to explain crystal packing and stability, which correlates with bioavailability .

Q. What experimental strategies address contradictory bioactivity data for this compound across cancer cell lines?

Methodological Answer:

- Dose-Response Profiling: Test concentrations (1–100 μM) on diverse cell lines (e.g., MCF-7, HeLa) to identify IC50 variability.

- Mechanistic Studies:

- Flow Cytometry: Assess apoptosis (Annexin V/PI staining) vs. necrosis.

- Western Blotting: Measure caspase-3/9 activation to confirm apoptotic pathways .

- Metabolic Stability: Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain differential efficacy .

Q. How does the 2-methylcyclohexyl substituent influence pharmacokinetic properties compared to other alkyl/aryl groups?

Methodological Answer:

- Lipophilicity (LogP): The cyclohexyl group increases LogP (~3.5 vs. ~2.8 for phenyl analogs), enhancing membrane permeability but potentially reducing solubility .

- Metabolic Resistance: Cyclohexyl’s steric bulk reduces oxidation by CYP450 enzymes, prolonging half-life compared to linear alkyl chains .

- Data Table: Comparison of Substituent Effects

| Substituent | LogP | Solubility (μg/mL) | CYP3A4 Half-life (h) |

|---|---|---|---|

| 2-Methylcyclohexyl | 3.5 | 12.4 | 6.8 |

| Phenyl | 2.8 | 25.1 | 3.2 |

| Adamantyl (Reference) | 4.1 | 5.9 | 8.5 |

Q. What methodologies are recommended for analyzing the nitro group’s redox behavior in biological systems?

Methodological Answer:

- Cyclic Voltammetry: Measure reduction potentials (E1/2) in PBS (pH 7.4) to assess bioreductive activation. Nitro groups typically show E1/2 ≈ −0.5 V vs. Ag/AgCl .

- EPR Spectroscopy: Detect nitro radical anions under hypoxic conditions, indicating potential for prodrug activation in tumor microenvironments .

- Enzymatic Assays: Incubate with NADPH:cytochrome P450 reductase to quantify nitroreductase activity and reactive intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.